molecular formula C18H18ClN3O3S3 B2826222 3-((4-chlorophenyl)thio)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propanamide CAS No. 923678-46-0

3-((4-chlorophenyl)thio)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propanamide

Cat. No. B2826222
CAS RN: 923678-46-0
M. Wt: 455.99
InChI Key: FWQXXZLNSXKDHC-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)thio)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H18ClN3O3S3 and its molecular weight is 455.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Several studies have been dedicated to the synthesis and characterization of compounds related to "3-((4-chlorophenyl)thio)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propanamide". For instance, Fuchigami and Odo (1977) described preparative studies on N-benzimidoylsulfilimines, demonstrating methodologies that could potentially be applied to the synthesis of similarly structured compounds (Fuchigami & Odo, 1977). Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, suggesting a framework for the design and synthesis of related molecules (Farag et al., 2012).

Potential Pharmacological Applications

The pharmacological applications of related compounds have been investigated in several studies. For example, Farag et al. (2012) evaluated the anticonvulsant activity of synthesized compounds, with some showing significant protection against picrotoxin-induced convulsion (Farag et al., 2012). Another study by Dawbaa et al. (2021) assessed the antimicrobial and cytotoxic activities of novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, highlighting their potential in treating infectious diseases and cancer (Dawbaa et al., 2021).

Antitumor and Antimicrobial Activity

Compounds structurally related to "this compound" have shown promising antitumor and antimicrobial properties. Rostom (2006) described the synthesis and in vitro antitumor evaluation of some novel compounds, with several exhibiting broad-spectrum antitumor activity against various cancer cell lines (Rostom, 2006). Additionally, studies on the antimicrobial effectiveness of related compounds, such as those by Kendre et al. (2015), contribute to understanding their potential in combating bacterial and fungal infections (Kendre et al., 2015).

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S3/c1-22(2)28(24,25)14-7-8-15-16(11-14)27-18(20-15)21-17(23)9-10-26-13-5-3-12(19)4-6-13/h3-8,11H,9-10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQXXZLNSXKDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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